molecular formula C14H12ClN3O2 B1231686 N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide

N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide

Cat. No. B1231686
M. Wt: 289.71 g/mol
InChI Key: CBQHRZBYQRVNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)acetic acid [[amino(2-pyridinyl)methylidene]amino] ester is an organochlorine compound.

Scientific Research Applications

Versatility in Synthesis and Catalysis

The compound N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide, due to its structural composition, falls within the realm of heterocyclic N-oxide derivatives, which are renowned for their extensive utility in various chemical syntheses and catalytic processes. Such compounds, including the likes of pyridine and its N-oxide derivatives, are pivotal in organic synthesis, serving as versatile synthetic intermediates. Their applicability spans forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The heterocyclic N-oxide motif, in particular, has been instrumental in numerous advanced chemistry and drug development investigations, showcasing its significant potential in both catalytic and synthetic applications (Li et al., 2019).

Role in Coordination Chemistry

In coordination chemistry, compounds like N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide exhibit fascinating variability in their chemical properties and interactions with metal ions. Such compounds are integral to understanding the synthesis, properties, and structures of complex compounds, including their spectroscopic, magnetic, and biological activities. The review of literature up to a certain point highlights the diverse applications and significance of these compounds in coordination chemistry, suggesting potential areas of interest for future research (Boča et al., 2011).

Contribution to Optical Sensors and Medicinal Applications

Derivatives of compounds such as N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide, especially those based on pyrimidine, are of great interest in the synthesis of optical sensors due to their inherent ability to form both coordination and hydrogen bonds. This property renders them suitable for use as sensing probes. Moreover, their biological and medicinal applications further underscore their significance, making them valuable subjects for research in the field of coordination chemistry and medicinal chemistry (Jindal & Kaur, 2021).

properties

Product Name

N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenyl)acetate

InChI

InChI=1S/C14H12ClN3O2/c15-11-6-4-10(5-7-11)9-13(19)20-18-14(16)12-3-1-2-8-17-12/h1-8H,9H2,(H2,16,18)

InChI Key

CBQHRZBYQRVNES-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)Cl)/N

SMILES

C1=CC=NC(=C1)C(=NOC(=O)CC2=CC=C(C=C2)Cl)N

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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